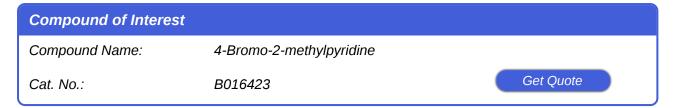


A Comprehensive Technical Guide to 4-Bromo-2methylpyridine

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This technical guide provides an in-depth overview of **4-Bromo-2-methylpyridine**, a pivotal chemical intermediate in various scientific and industrial applications. Tailored for researchers, scientists, and professionals in drug development, this document details its chemical properties, safety protocols, and experimental applications, presenting a core resource for its use in complex organic synthesis.

Core Properties and Identification

4-Bromo-2-methylpyridine, also known as 4-Bromo-2-picoline, is a halogenated pyridine derivative. Its unique molecular structure, featuring both a bromine atom and a methyl group on the pyridine ring, makes it a versatile building block in organic chemistry. The compound is typically a colorless to light yellow liquid with a characteristic amine-like odor.

Table 1: Chemical and Physical Properties of 4-Bromo-2-methylpyridine



Property	Value	Source(s)
CAS Number	22282-99-1	
Molecular Formula	C6H6BrN	
Molecular Weight	172.02 g/mol	
Appearance	Colorless to light yellow or light orange clear liquid	
Boiling Point	76 °C at 14 mmHg; 195.7 °C at 760 mmHg	
Melting Point	26-27 °C	
Density	~1.450 g/cm³ at 25 °C	
Refractive Index	n20/D 1.556	
Flash Point	78.9 °C (174.0 °F) - closed cup	
Solubility	Sparingly soluble in water; Miscible with dichloromethane.	
рКа	4.38 ± 0.10 (Predicted)	

Safety and Handling

Proper handling of **4-Bromo-2-methylpyridine** is crucial due to its potential hazards. It is classified as a combustible liquid and is harmful if swallowed. It can cause skin irritation, serious eye damage, and may cause respiratory irritation.

Table 2: GHS Hazard and Precautionary Statements



Category	Code	Statement	Source(s)
Hazard	H227	Combustible liquid	
H302	Harmful if swallowed		
H315	Causes skin irritation		-
H318	Causes serious eye damage		-
H335	May cause respiratory irritation		•
Precautionary	P261	Avoid breathing dust/fume/gas/mist/va pours/spray.	
P270	Do not eat, drink or smoke when using this product.		
P280	Wear protective gloves/protective clothing/eye protection/face protection.		
P301+P312	IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.		<u>-</u>
P302+P352	IF ON SKIN: Wash with plenty of water.		•
P305+P351+P338	IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and		



	easy to do. Continue rinsing.
P403+P233	Store in a well- ventilated place. Keep container tightly closed.
P501	Dispose of contents/container to an appropriate treatment and disposal facility.

Experimental Protocols

The reactivity of **4-Bromo-2-methylpyridine**, influenced by both the electron-withdrawing bromine atom and the pyridine nitrogen, makes it a valuable intermediate for nucleophilic substitution and cross-coupling reactions.

Synthesis of 4-Bromo-2-methylpyridine

A common synthetic route involves the diazotization of 2-Methyl-4-aminopyridine followed by a Sandmeyer-type reaction.

Methodology:

- Dissolution: 2-Methyl-4-aminopyridine (10.1 g, 93.4 mmol) is dissolved in 48% aqueous hydrobromic acid (165 mL) and cooled to -10°C.
- Diazotization: A pre-cooled (0°C) aqueous solution of sodium nitrite (7.04 g, 0.102 mol in 165 mL water) is added dropwise to the solution over 30 minutes, maintaining the low temperature.
- Reaction: The mixture is allowed to slowly warm to room temperature and stirred for 16 hours.
- Work-up: The reaction is quenched by diluting with 4 M sodium hydroxide solution (400 mL).

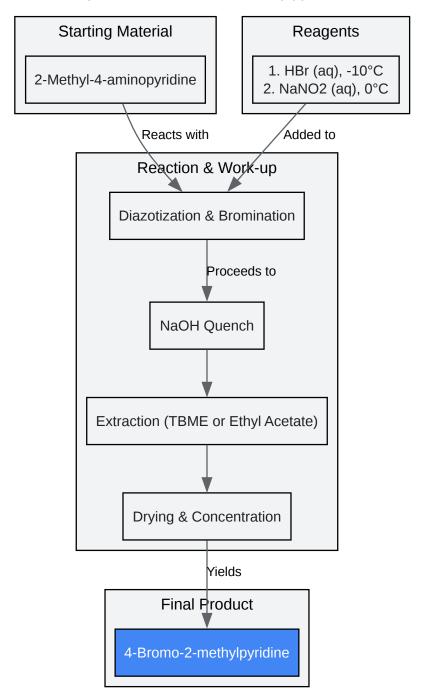






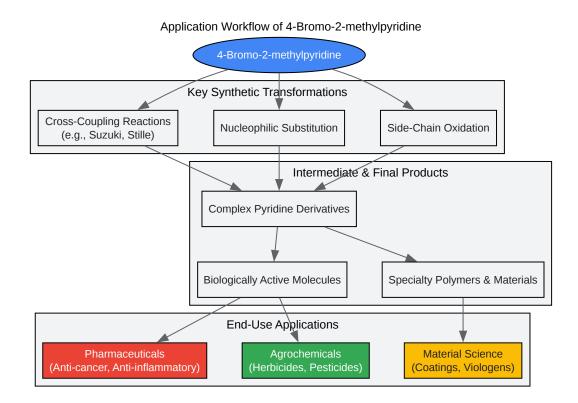
• Extraction and Purification: The product is extracted with tert-butyl methyl ether (TBME). The combined organic phases are dried over anhydrous magnesium sulfate, concentrated under vacuum, and purified to yield **4-bromo-2-methylpyridine**. A patent describes a similar process involving extraction with ethyl acetate and achieving a molar yield of 95%.





Synthesis of 4-Bromo-2-methylpyridine





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